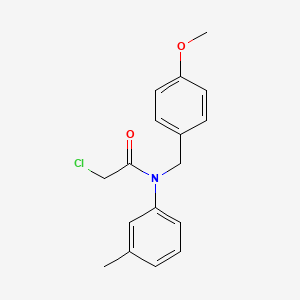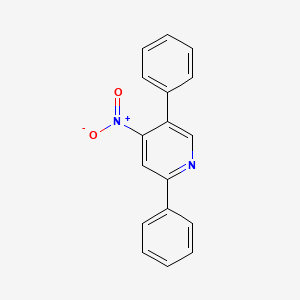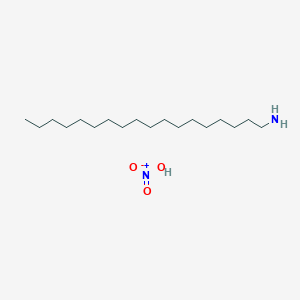
Benzyl 4-nitrobenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-nitrobenzene-1-sulfonate is an organic compound that features a benzyl group attached to a 4-nitrobenzene-1-sulfonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-nitrobenzene-1-sulfonate typically involves the sulfonation of benzyl 4-nitrobenzene. This can be achieved through electrophilic aromatic substitution, where sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) is used as the sulfonating agent. The reaction is usually carried out under controlled conditions to ensure the selective formation of the sulfonate group .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of microreactors has been explored to enhance the safety and efficiency of the sulfonation process .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl 4-nitrobenzene-1-sulfonate can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further electrophilic aromatic substitution reactions, such as nitration and halogenation.
Nucleophilic Substitution: The sulfonate group can act as a leaving group in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nitration: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are commonly used for nitration reactions.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for the reduction of the nitro group.
Sulfonation: Sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) are used for sulfonation.
Major Products Formed:
Nitration: Formation of dinitro derivatives.
Reduction: Formation of benzyl 4-aminobenzene-1-sulfonate.
Nucleophilic Substitution: Formation of various substituted benzyl derivatives.
Applications De Recherche Scientifique
Benzyl 4-nitrobenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biochemical assays and probes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzyl 4-nitrobenzene-1-sulfonate involves its ability to participate in electrophilic aromatic substitution reactions. The sulfonate group is a strong electron-withdrawing group, which influences the reactivity of the benzene ring. The nitro group also plays a significant role in directing the substitution pattern on the aromatic ring .
Comparaison Avec Des Composés Similaires
Benzyl 4-aminobenzene-1-sulfonate: Similar structure but with an amine group instead of a nitro group.
Benzyl 4-chlorobenzene-1-sulfonate: Contains a chlorine atom instead of a nitro group.
Benzyl 4-methylbenzene-1-sulfonate: Features a methyl group in place of the nitro group.
Uniqueness: The combination of these functional groups makes it a versatile compound for various synthetic and industrial processes .
Propriétés
Numéro CAS |
4028-53-9 |
|---|---|
Formule moléculaire |
C13H11NO5S |
Poids moléculaire |
293.30 g/mol |
Nom IUPAC |
benzyl 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C13H11NO5S/c15-14(16)12-6-8-13(9-7-12)20(17,18)19-10-11-4-2-1-3-5-11/h1-9H,10H2 |
Clé InChI |
DAZXBAMNNWGCMH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


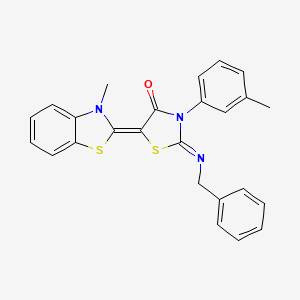
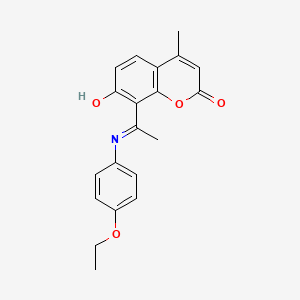
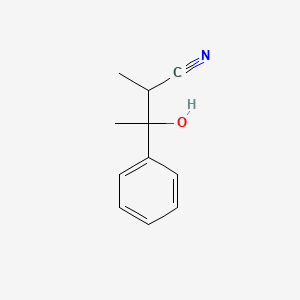
![2-Methoxy-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14137639.png)
![3-(~2~H_5_)Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B14137643.png)
![N-[2-[2-(4-hydroxyphenyl)ethylcarbamoyl]phenyl]furan-2-carboxamide](/img/structure/B14137648.png)
![4-[(2-chloro-5-nitrophenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione](/img/structure/B14137660.png)
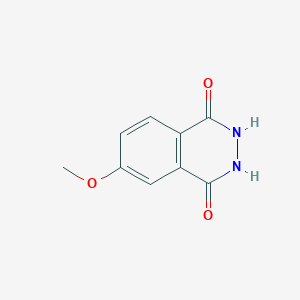
![Tert-butyl 4-[(2-aminopyridin-4-yl)oxy]piperidine-1-carboxylate](/img/structure/B14137675.png)
